"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" basic properties
"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" basic properties
An In-Depth Technical Guide to Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Within this class, piperidine-2,4-diones represent a particularly valuable synthetic intermediate. Their dual carbonyl functionality provides multiple reactive sites, allowing for the construction of complex molecular architectures. This guide focuses on a specific, yet important derivative: tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate .
As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a narrative of scientific reasoning. We will first explore the foundational precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and then delve into the specific methodologies required to introduce the C5-methyl group—a substitution of significant interest for modifying the steric and electronic properties of the molecule for drug design applications.[2][3]
Core Precursor: Tert-butyl 2,4-dioxopiperidine-1-carboxylate
Understanding the target molecule necessitates a thorough grounding in its immediate precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9).[4][5] This N-Boc protected piperidinedione is the key starting material for the synthesis of the C5-substituted analogue.
Physicochemical Properties
The properties of the parent compound are essential for designing reaction and purification protocols.
| Property | Value | Source(s) |
| CAS Number | 845267-78-9 | [4] |
| Molecular Formula | C₁₀H₁₅NO₄ | [4] |
| Molecular Weight | 213.23 g/mol | [4] |
| Appearance | Yellow to brown solid/powder | [4] |
| Storage | 2-8°C Refrigerator | [5] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [4] |
| InChI | InChI=1/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | [4] |
Synthetic Strategy and Experimental Protocols
The synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a two-stage process: first, the construction of the core piperidine-2,4-dione ring, followed by a highly specific alkylation at the C5 position.
Part 1: Synthesis of Tert-butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)
The most common and efficient route to the N-Boc-piperidine-2,4-dione core involves the condensation of a protected amino acid with Meldrum's acid, followed by intramolecular cyclization.[6] This approach is favored for its high yield and the relative stability of the intermediates.
Caption: Regioselective C5-methylation workflow.
This protocol is adapted from the general procedure for γ-alkylation of this scaffold. [2]
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Reaction Setup : Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottomed flask under an argon atmosphere.
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Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
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Deprotonation : Add LiHMDS (1.0 M solution in THF, 1.1 eq) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.
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Alkylation : Add methyl iodide (CH₃I) (3.0-5.0 eq) to the reaction mixture.
-
Reaction : Allow the mixture to warm to -20°C and stir for 1 to 1.5 hours. [2]Monitor the reaction progress by TLC.
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Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification : Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Drug Development
The 5-substituted piperidine-2,4-dione core is a valuable pharmacophore. The introduction of a small alkyl group like methyl at the C5 position can significantly influence the compound's binding affinity and selectivity for biological targets. This modification allows for fine-tuning of lipophilicity and steric profile, which are critical parameters in drug design. These scaffolds serve as precursors for novel heterocycles, including kinase inhibitors and other targeted therapeutic agents. [2]
Conclusion
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, while not a commercially cataloged compound, is readily accessible through a reliable and well-documented synthetic pathway. This guide provides the necessary technical details and scientific rationale for its preparation, starting from the synthesis of its core precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and proceeding through a regioselective C5-methylation. The methodologies described herein are robust and grounded in established principles of organic chemistry, offering researchers a clear path to obtaining this versatile building block for applications in medicinal chemistry and drug discovery.
References
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Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. SYNTHESIS, 2007(21), 3349-3354. [Link]
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Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
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Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 82, 199. [Link]
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Kavitha, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(8), 2049. [Link]
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Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2021-2024. [Link]
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Kozlov, N. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7184. [Link]
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